Ladostigil

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du ladostigil implique plusieurs étapes, commençant par la synthèse du noyau indanamine, suivie de l'introduction des groupes propargyle et carbamate. Le processus implique généralement les étapes suivantes :

Synthèse du noyau indanamine : Le noyau indanamine est synthétisé par une série de réactions, notamment la cyclisation et l'amination.

Introduction du groupe propargyle : Le groupe propargyle est introduit par une réaction de propargylation, généralement en utilisant du bromure de propargyle et une base appropriée.

Formation du carbamate : La dernière étape implique la formation du groupe carbamate par une réaction avec un isocyanate approprié.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de conditions de réaction optimisées et de techniques de purification pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le ladostigil subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe propargyle, conduisant à la formation d'oxydes.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbamate, conduisant à la formation d'amines.

Substitution : Des réactions de substitution peuvent se produire au niveau du noyau indanamine, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les agents d'halogénation et les nucléophiles.

Principaux produits formés

Oxydation : Formation d'oxydes et de dérivés hydroxylés.

Réduction : Formation d'amines et de dérivés de carbamate réduits.

Substitution : Formation de dérivés halogénés et autres dérivés substitués.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'inhibition de l'acétylcholinestérase et de la monoamine oxydase.

Médecine : Étudié pour le traitement des troubles neurodégénératifs tels que la maladie d'Alzheimer, la maladie à corps de Lewy et la maladie de Parkinson.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies neurodégénératives.

Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Inhibition de l'acétylcholinestérase et de la butyrylcholinestérase : Cela conduit à une augmentation des niveaux d'acétylcholine dans le cerveau, améliorant la fonction cognitive.

Inhibition de la monoamine oxydase B : Cela conduit à une augmentation des niveaux de monoamines, comme la dopamine, qui sont bénéfiques dans le traitement des maladies neurodégénératives.

Effets antioxydants et anti-inflammatoires : Le this compound réduit le stress oxydatif et l'inflammation, qui sont des facteurs clés dans les maladies neurodégénératives.

Applications De Recherche Scientifique

Alzheimer's Disease and Mild Cognitive Impairment

Ladostigil has been investigated in clinical trials for its efficacy in treating mild cognitive impairment (MCI) and Alzheimer's disease. A notable Phase 2 clinical trial assessed its safety and effectiveness over three years with 210 participants. Results indicated that while this compound did not significantly delay the progression to dementia, it was associated with less volume loss in the brain and hippocampus compared to placebo .

Neuroprotection in Animal Models

Research involving animal models has highlighted this compound's neuroprotective capabilities:

- In studies with aging rats, treatment with this compound prevented declines in recognition and spatial memory while suppressing inflammatory cytokines such as IL-1β and IL-6 by approximately 50% .

- In models of global ischemia and traumatic brain injury, this compound exhibited significant protective effects against neuronal damage .

Case Study 1: Phase 2 Clinical Trial for MCI

A clinical trial conducted across multiple European countries involved patients aged 55 to 85 diagnosed with MCI. Participants were randomized to receive either this compound or placebo. Although no significant differences were observed in progression to Alzheimer's disease, those treated with this compound experienced less atrophy in brain structures over time .

Case Study 2: Neuroprotective Effects in Aging Rats

In a controlled study involving aging rats treated with this compound for six months, researchers noted improvements in cognitive function alongside a marked reduction in inflammatory markers. This suggests potential applications for this compound in age-related cognitive decline management .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Findings | Outcome |

|---|---|---|

| Phase 2 Clinical Trial (MCI) | No significant delay in dementia progression; reduced brain volume loss | Safe but not clinically effective |

| Animal Model (Aging Rats) | Prevented cognitive decline; reduced IL-1β and IL-6 levels | Neuroprotective effects observed |

| Neurodegenerative Rat Models | Anti-apoptotic effects; improved spatial memory after ischemic events | Significant neuroprotection |

Mécanisme D'action

Ladostigil exerts its effects through multiple mechanisms:

Inhibition of Acetylcholinesterase and Butyrylcholinesterase: This leads to increased levels of acetylcholine in the brain, improving cognitive function.

Inhibition of Monoamine Oxidase B: This leads to increased levels of monoamines, such as dopamine, which are beneficial in treating neurodegenerative diseases.

Antioxidant and Anti-inflammatory Effects: This compound reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Le ladostigil est unique en sa combinaison de multiples mécanismes d'action. Les composés similaires comprennent :

Rivastigmine : Un inhibiteur de l'acétylcholinestérase utilisé pour le traitement de la maladie d'Alzheimer.

Rasagiline : Un inhibiteur de la monoamine oxydase B utilisé pour le traitement de la maladie de Parkinson.

Sélégiline : Un autre inhibiteur de la monoamine oxydase B utilisé pour le traitement de la maladie de Parkinson.

Le this compound combine l'activité inhibitrice de la cholinestérase de la rivastigmine avec les effets inhibiteurs de la monoamine oxydase et neuroprotecteurs de la rasagiline, ce qui en fait un médicament multifonctionnel aux avantages potentiels pour le traitement des maladies neurodégénératives .

Activité Biologique

Ladostigil, a novel compound with neuroprotective properties, has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and mild cognitive impairment (MCI). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.

This compound exhibits multiple biological activities that contribute to its neuroprotective effects:

- Anti-Apoptotic Activity : this compound has shown potent anti-apoptotic properties in various in vitro and in vivo models. It regulates amyloid precursor protein processing and activates key signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal survival .

- Oxidative Stress Reduction : The compound reduces oxidative stress by enhancing antioxidant defenses and preventing microglial activation. This is particularly relevant in aging models where oxidative damage is prevalent .

- Neurotrophic Factor Modulation : this compound promotes the upregulation of neurotrophic factors, which support neuronal growth and survival. This effect is associated with the prevention of mitochondrial dysfunction .

- Cytokine Release Modulation : Recent studies indicate that this compound significantly reduces the release of pro-inflammatory cytokines such as IL-6 and IL-1β from activated microglia, suggesting an anti-inflammatory role that could mitigate neuroinflammation associated with neurodegenerative diseases .

Clinical Findings

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in patients with MCI. Key findings include:

- Phase 2 Trials : In a randomized, double-blind, placebo-controlled trial involving 210 patients over 36 months, this compound did not significantly delay progression to Alzheimer’s disease compared to placebo. However, it was associated with less brain volume loss in the hippocampus and whole brain, indicating a potential protective effect against atrophy .

- Safety Profile : The compound was well tolerated among participants, with adverse events being comparable between this compound and placebo groups. Notably, there were fewer serious adverse events reported in the this compound group .

Data Table: Summary of Key Clinical Trial Results

Case Studies

- Neuroprotective Efficacy : In animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects against ischemic damage and traumatic brain injury. The compound reduced neuronal death markers and preserved mitochondrial integrity .

- Cognitive Function Improvement : A study assessing spatial memory impairment induced by scopolamine in rats found that this compound significantly improved cognitive performance, suggesting its potential as a cognitive enhancer .

Propriétés

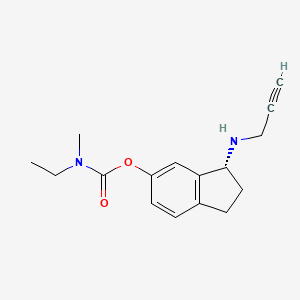

IUPAC Name |

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXOCOHMBFOVJS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045854 | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209394-27-4 | |

| Record name | Ladostigil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ladostigil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ladostigil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LADOSTIGIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.